N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine is a compound that belongs to the class of thiopyran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine typically involves the reaction of tetrahydro-2H-thiopyran-4-one with ethylamine and glycine under controlled conditions. One common method involves the use of sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing aqueous sulfuric acid (H2SO4) . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyl and glycine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve the use of alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can form covalent bonds with biological molecules, potentially altering their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine
- Ethyl 2-((tetrahydro-2H-thiopyran-4-yl)amino)acetate
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Uniqueness
N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-[ethyl(thian-4-yl)amino]acetic acid |
InChI |
InChI=1S/C9H17NO2S/c1-2-10(7-9(11)12)8-3-5-13-6-4-8/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
BLPSFAOIZNGFJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.